molecular formula C9H5ClF4 B14200671 5-Chloro-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene CAS No. 922141-52-4

5-Chloro-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene

Cat. No.: B14200671
CAS No.: 922141-52-4
M. Wt: 224.58 g/mol
InChI Key: PDWGIKYDBQHAHU-UHFFFAOYSA-N
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Description

5-Chloro-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene is a halogenated organic compound that belongs to the indene family. This compound is characterized by the presence of chlorine and fluorine atoms, which impart unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Chloro-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene can be synthesized through a multi-step process involving halogenation and cyclization reactions. One common method involves the reaction of 3-chloropropionyl chloride with chlorobenzene in the presence of aluminum chloride and sulfuric acid. The reaction conditions are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation processes. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound with high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various halogenated derivatives, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Chloro-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene is utilized in several scientific research fields:

    Chemistry: It serves as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 5-Chloro-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene involves its interaction with specific molecular targets. The presence of halogen atoms enhances its reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and derivative being studied .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2,3-dihydro-1H-inden-1-one: Similar in structure but lacks fluorine atoms.

    Methyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: Contains a carboxylate group instead of fluorine atoms.

    5-(2-chloroethyl)-6-chloro-1,3-dihydro-2H-indol-2-one: Contains additional chlorine atoms and an indole structure .

Uniqueness

The uniqueness of 5-Chloro-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene lies in its combination of chlorine and fluorine atoms, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

922141-52-4

Molecular Formula

C9H5ClF4

Molecular Weight

224.58 g/mol

IUPAC Name

6-chloro-2,2,3,3-tetrafluoro-1H-indene

InChI

InChI=1S/C9H5ClF4/c10-6-1-2-7-5(3-6)4-8(11,12)9(7,13)14/h1-3H,4H2

InChI Key

PDWGIKYDBQHAHU-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)C(C1(F)F)(F)F

Origin of Product

United States

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